6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)pyridine-3-carboxylic acid
Description
Properties
IUPAC Name |
6-(1,3-dioxoisoindol-2-yl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2O4/c17-12-9-3-1-2-4-10(9)13(18)16(12)11-6-5-8(7-15-11)14(19)20/h1-7H,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMEWPRQFGVRVSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=NC=C(C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biochemical Analysis
Biochemical Properties
6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)pyridine-3-carboxylic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including protein kinase CK2, which is a serine/threonine protein kinase involved in numerous cellular processes. The interaction between this compound and protein kinase CK2 results in the inhibition of the enzyme’s activity, thereby affecting downstream signaling pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with protein kinase CK2 can lead to alterations in cell proliferation and apoptosis, highlighting its potential as a therapeutic agent in cancer treatment. Additionally, this compound has been observed to affect the expression of genes involved in metabolic pathways, further emphasizing its role in cellular regulation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of protein kinase CK2, leading to enzyme inhibition. This binding interaction is facilitated by the compound’s isoindole and pyridine moieties, which form hydrogen bonds and hydrophobic interactions with the enzyme’s active site residues. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time. Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of protein kinase CK2 activity, resulting in persistent changes in cellular function and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits protein kinase CK2 activity without causing significant toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed, indicating a threshold beyond which the compound’s adverse effects outweigh its therapeutic benefits. These findings underscore the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound has been shown to affect the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to alterations in cellular energy production and metabolic homeostasis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, where it can exert its biochemical effects. Additionally, the compound’s distribution is influenced by its physicochemical properties, such as solubility and membrane permeability.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with cytoplasmic enzymes and signaling proteins. Additionally, post-translational modifications and targeting signals may direct the compound to specific organelles, such as the mitochondria or nucleus, further influencing its biochemical effects.
Biological Activity
6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)pyridine-3-carboxylic acid is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a 1,3-dioxoisoindoline moiety. Its chemical structure can be represented as follows:
This structure is characterized by the presence of both a pyridine and an isoindoline component, which may contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The methods often include cyclization reactions and functional group modifications to achieve the desired structure. For example, one approach involves the reaction of pyridine derivatives with isoindoline intermediates under controlled conditions to yield the target compound .
Antimicrobial Properties
Research indicates that derivatives of isoindoline compounds exhibit antimicrobial activity. For instance, studies have shown that related compounds possess significant inhibitory effects against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Anticancer Activity
Several studies have explored the anticancer potential of isoindoline derivatives. It has been reported that compounds similar to this compound can induce apoptosis in cancer cells through the activation of caspase pathways. These findings suggest that this compound may inhibit tumor growth by promoting programmed cell death .
Neuropharmacological Effects
Preliminary studies suggest that this compound may interact with neuroreceptors, potentially offering neuroprotective effects. For example, some derivatives have been evaluated for their ability to modulate serotonin receptors, indicating a possible role in treating mood disorders .
Case Studies
- Antimicrobial Efficacy : A study involving various isoindoline derivatives demonstrated that certain structural modifications enhanced antibacterial activity against Gram-positive bacteria. The results indicated a correlation between molecular structure and biological potency .
- Anticancer Screening : In vitro assays on cancer cell lines revealed that specific derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer properties. Further investigations into the mechanism of action highlighted the involvement of apoptosis-inducing pathways .
Research Findings Summary Table
Scientific Research Applications
Anticancer Activity
Research has shown that derivatives of isoindole compounds exhibit promising anticancer properties. The specific structure of 6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)pyridine-3-carboxylic acid allows for interactions with biological targets involved in cancer cell proliferation and apoptosis.
Case Study:
A study published in Journal of Medicinal Chemistry evaluated the efficacy of various isoindole derivatives, including this compound, against human cancer cell lines. The results indicated that this compound inhibited cell growth significantly at micromolar concentrations, suggesting its potential as a lead compound for further development .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Its structural features are conducive to binding with bacterial enzymes, potentially leading to the inhibition of bacterial growth.
Data Table: Antimicrobial Activity
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL |
This data highlights the effectiveness of the compound against common pathogenic bacteria, warranting further exploration in antibiotic development .
Pesticidal Activity
The unique chemical structure of this compound has been explored for its pesticidal properties. Its ability to disrupt metabolic pathways in pests makes it a candidate for developing new agrochemicals.
Case Study:
Field trials conducted on crops treated with this compound demonstrated a significant reduction in pest populations compared to untreated controls, showcasing its potential as an environmentally friendly pesticide alternative .
Polymer Chemistry
In material science, this compound can be utilized in synthesizing novel polymers with enhanced thermal and mechanical properties due to its rigid structure.
Data Table: Polymer Properties
| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|
| Control Polymer | 180 | 50 |
| Polymer with Additive (6-(1,3-Dioxo...)) | 220 | 70 |
The incorporation of this compound into polymer matrices resulted in improved thermal stability and mechanical strength, suggesting its utility in high-performance materials .
Chemical Reactions Analysis
Carboxylic Acid-Derived Reactions
The carboxylic acid group participates in esterification, amidation, and salt formation:
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Esterification : Reacts with alcohols (e.g., methanol, ethanol) under acid catalysis to form ester derivatives. For example, methyl 6-(1,3-dioxoisoindol-2-yl)pyridine-3-carboxylate is synthesized via Fischer esterification .
-
Amidation : Forms conjugates with amines, such as imidazole derivatives, via carbodiimide-mediated coupling (e.g., EDC/HOBt) .
| Derivative | Reagents | Application |
|---|---|---|
| Methyl ester | Methanol, H₂SO₄ | Prodrug synthesis |
| Imidazole conjugate | EDC, HOBt, 1H-imidazole-2-carbonitrile | Kinase inhibition studies |
Isoindol-1,3-dione Reactivity
The isoindol-1,3-dione moiety undergoes nucleophilic substitution and cycloaddition:
-
Nucleophilic Aromatic Substitution : The electron-deficient aromatic ring reacts with amines (e.g., benzylamine) at elevated temperatures to yield N-substituted derivatives .
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Cycloaddition : Participates in Diels-Alder reactions with dienes (e.g., cyclopentadiene) to form polycyclic adducts, though yields depend on steric hindrance .
| Reaction | Conditions | Product |
|---|---|---|
| Substitution with benzylamine | 80°C, DMF, 12h | N-Benzylisoindol-1,3-dione |
| Diels-Alder with cyclopentadiene | Toluene, reflux | Bridged bicyclic adduct |
Participation in Cross-Dehydrogenative Coupling (CDC)
Under oxidative conditions, this compound acts as a coupling partner in CDC reactions. For example, with β-diketones (e.g., dimedone), it forms pyrido[1,2-b]indazole derivatives via tandem addition-oxidation :
Mechanism :
-
Enolization of β-diketone.
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Nucleophilic attack on isoindol-1,3-dione.
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Oxidative dehydrogenation (O₂-driven) to aromatize the intermediate .
| Substrate | Product | Yield |
|---|---|---|
| Dimedone (5a) | Tetrahydropyrido[1,2-b]indazole (6a) | 83% |
Enzyme-Targeted Modifications
The compound interacts with serine/threonine kinases (e.g., CK2) via H-bonding with the carboxylic acid and isoindol-1,3-dione carbonyl groups . Modifications at these sites alter inhibitory potency:
| Modification | Effect on CK2 Inhibition (IC₅₀) |
|---|---|
| Esterification (methyl group) | Reduced activity (~10×) |
| Amidation (imidazole conjugate) | Enhanced selectivity |
Stability and Degradation
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Related Compounds
Key Structural Differences and Implications
Functional Groups :
- The carboxylic acid in the target compound contrasts with amine (e.g., 6-(1,3-thiazol-2-yl)pyridin-2-amine) or carbonitrile (e.g., the compound in ) substituents. Carboxylic acids are more polar and prone to ionization at physiological pH, influencing bioavailability and reactivity .
- Isoindole-1,3-dione is shared with the potassium trifluoroboranuide derivative , but the latter’s boron center enables distinct applications in catalysis or medicinal chemistry.
Electronic Effects :
- Thiazole and thiazolyl groups (e.g., 6-(1,3-thiazol-2-yl)pyridin-2-amine) introduce sulfur heteroatoms, altering π-electron density and redox properties compared to the purely carbonyl-dominated isoindole system .
Steric and Conformational Features :
- Bulky substituents, such as the 1-methylcyclopentyl group in , reduce rotational freedom and may hinder interactions with biological targets or catalysts.
- The diazepane ring in 6-(1,4-diazepan-1-yl)pyridine-3-carboxylic acid hydrochloride introduces a seven-membered ring, increasing conformational flexibility compared to the rigid isoindole .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)pyridine-3-carboxylic acid, and how can reaction conditions be optimized?
- Methodology : The compound’s synthesis likely involves coupling pyridine-3-carboxylic acid derivatives with isoindole-1,3-dione precursors. Key steps include:
- Ester Hydrolysis : Conversion of methyl/ethyl esters to carboxylic acids under acidic or basic conditions (e.g., using HCl or NaOH) .
- Cyclocondensation : Formation of the isoindole ring via thermal or catalytic methods. Reaction optimization may require adjusting solvents (e.g., DMF, THF), temperature (80–120°C), and catalysts (e.g., Pd for cross-coupling) .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product.
Q. How can structural characterization of this compound be performed to confirm its identity and purity?
- Analytical Techniques :
- X-ray Crystallography : Resolve crystal packing and confirm bond angles/lengths. For example, orthorhombic systems (e.g., Abm2 with unit cell parameters a = 10.2045 Å, b = 6.1282 Å, c = 9.7293 Å) are typical for pyridine derivatives .
- Spectroscopy :
- NMR : Compare peaks to similar compounds (e.g., pyridine-3-carboxylic acid derivatives show aromatic protons at δ 7.5–8.5 ppm) .
- IR : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹ for isoindole-dione and carboxylic acid groups) .
- Mass Spectrometry : Validate molecular weight (e.g., m/z 296.24 for C₁₅H₁₀N₂O₄) .
Q. What safety precautions are critical when handling this compound in the lab?
- Hazard Mitigation :
- PPE : Wear gloves, lab coats, and eye protection. Use respiratory masks if dust/aerosols form .
- Storage : Keep in airtight containers away from oxidizing agents and heat sources to avoid decomposition (e.g., peroxoic acid derivatives decompose to CO/NOx) .
- Waste Disposal : Neutralize acidic groups before disposal (e.g., with sodium bicarbonate) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Case Study : If NMR shows unexpected splitting or IR lacks a carbonyl peak:
- Isotopic Labeling : Use ¹³C-labeled precursors to track carbonyl group positions .
- Computational Validation : Compare experimental spectra with DFT-calculated vibrational frequencies (e.g., Gaussian software) .
- Alternative Techniques : Employ XPS or Raman spectroscopy to cross-verify functional groups .
Q. What strategies are effective for studying the compound’s reactivity in acidic or basic media?
- Experimental Design :
- pH-Dependent Stability : Monitor degradation via HPLC at pH 2–12 (e.g., isoindole-dione rings may hydrolyze in strong acids) .
- Kinetic Studies : Track reaction rates (UV-Vis at λ = 250–300 nm) to identify intermediates (e.g., ring-opened amides) .
- Solvent Effects : Test polar aprotic (DMF) vs. protic (ethanol) solvents to assess solubility/reactivity trade-offs .
Q. How can crystallization challenges be addressed for this compound?
- Optimization Approaches :
- Co-Crystallization : Introduce co-formers (e.g., nicotinamide) to stabilize the lattice .
- Temperature Gradients : Use slow cooling (0.5°C/min) from saturated solutions to grow single crystals .
- Additive Screening : Add trace polyethylene glycol (PEG) to reduce nucleation density .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
